REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[CH2:5][C:6]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:18][CH3:19])[CH:14]=2)[CH:9]=1)=O)[CH3:2].[C:21]1([CH:28]=CC=[C:24](O)[CH:23]=1)[OH:22].P(Cl)(Cl)(Cl)=O>C1C=CC=CC=1>[OH:22][C:21]1[CH:28]=[C:1]2[C:2]([C:6]([C:8]3[CH:17]=[CH:16][C:15]4[C:10](=[CH:11][CH:12]=[C:13]([O:18][CH3:19])[CH:14]=4)[CH:9]=3)=[CH:5][C:4](=[O:20])[O:3]2)=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C1=CC2=CC=C(C=C2C=C1)OC)=O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a red solid
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C1=CC2=CC=C(C=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.9 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |